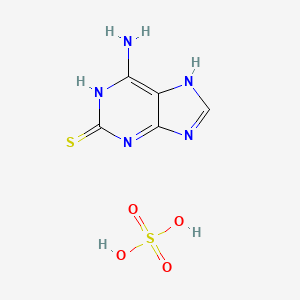

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate

CAS No.: 49722-97-6

Cat. No.: VC17071601

Molecular Formula: C5H7N5O4S2

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49722-97-6 |

|---|---|

| Molecular Formula | C5H7N5O4S2 |

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | 6-amino-1,7-dihydropurine-2-thione;sulfuric acid |

| Standard InChI | InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |

| Standard InChI Key | FLNFWLBPIADEAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |

Introduction

"2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate" is a sulfur-containing purine derivative. It belongs to the family of thiopurines, compounds characterized by the substitution of oxygen with sulfur in their purine structure. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications.

Biological Significance

Thiopurines, including derivatives like "2H-Purine-2-thione," play critical roles in medicinal chemistry due to their ability to interfere with nucleic acid metabolism. This compound's structural similarity to adenine and guanine allows it to integrate into DNA or RNA, disrupting cellular replication processes.

Applications:

-

Anticancer Activity: Thiopurines are often used in chemotherapy regimens for leukemia and other cancers due to their cytotoxic effects on rapidly dividing cells.

-

Immunosuppressive Properties: Similar compounds (e.g., azathioprine) are used to manage autoimmune diseases and prevent organ transplant rejection.

-

Antiviral Potential: Structural analogs have shown promise in inhibiting viral replication by targeting purine biosynthesis pathways .

Synthesis and Derivatives

The synthesis of thiopurines typically involves the thiation of purine precursors using sulfur-containing reagents. The sulfate form is introduced during later stages for improved solubility or bioavailability.

Synthetic Pathway Example:

-

Starting Material: 6-chloropurine.

-

Reaction with thiourea to introduce the thione group.

-

Amination at position 6 using ammonia or related reagents.

-

Sulfate addition through neutralization with sulfuric acid.

Research Findings

Studies on related thiopurines highlight their versatility:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume